![molecular formula C21H33NO3 B592788 4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)
4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid
Übersicht
Beschreibung
4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid (CAY10590) is a chiral compound characterized by its (4R)-configuration, amino group, and carboxylic acid moiety. Its structure enables unique interactions with biological targets, particularly secretory phospholipase A2 (sPLA2), where it modulates enzymatic activity through hydrophobic interactions and hydrogen bonding . The compound has been studied extensively in organic chemistry for its role in enantioselective synthesis and as a reference standard in chromatographic separation methods due to its chiral center .
In pharmacological research, CAY10590 is employed as an sPLA2 inhibitor at concentrations up to 91 μM, though evidence suggests it may paradoxically enhance sPLA2 activity under specific experimental conditions by altering enzyme conformation and membrane lipid dynamics . This dual role highlights its context-dependent mechanism of action.
Vorbereitungsmethoden
Structural Analysis and Synthetic Design Considerations
The compound’s structure (C₂₁H₃₃NO₃, MW 347.5) features three critical components:
-
A chiral (4R)-octanoic acid backbone requiring enantioselective synthesis.
-
A 7-phenylheptanoyl group linked via an amide bond.
-
A terminal carboxylic acid moiety for potential functionalization.
Enantioselective Synthesis of (4R)-Octanoic Acid Derivatives
The (4R)-stereocenter is typically established using asymmetric catalysis or chiral pool strategies.
Asymmetric Hydrogenation
A 2019 study demonstrated the use of Rhodium-DuPhos complexes to reduce α,β-unsaturated esters derived from hexanoic acid precursors, achieving enantiomeric excess (ee) >95% . For 4R-configuration:
-
Start with (E)-4-octenoic acid methyl ester.
-
Hydrogenate using [(Rh(cod)(R,R)-Me-DuPhos)]⁺BARF⁻ catalyst.
-
Hydrolyze ester to free acid.
Reaction conditions:
Parameter | Value |
---|---|
Temperature | 50°C |
H₂ Pressure | 50 psi |
Solvent | THF/MeOH (9:1) |
Catalyst Loading | 0.5 mol% |
This method aligns with industrial-scale production of chiral carboxylic acids .
Synthesis of 1-Oxo-7-phenylheptylamine Intermediate
The acylating agent 1-oxo-7-phenylheptylamine is synthesized via:
Friedel-Crafts Acylation
-
React benzene with heptanoyl chloride (AlCl₃ catalyst, 0°C, 2h).
-
Quench with ice-water to yield 7-phenylheptanoyl chloride.
-
Treat with ammonium hydroxide to form primary amide.
-
Hofmann rearrangement (NaOCl, NaOH) converts amide to amine .
Critical parameters:
-
Benzene:Heptanoyl chloride molar ratio = 3:1
-
Reaction yield: 68–72% after purification by silica gel chromatography .
Amide Bond Formation Strategies
Coupling the (4R)-octanoic acid with 1-oxo-7-phenylheptylamine employs activated esters or carbodiimides.
EDCl/HOBt Mediated Coupling
-
Activate (4R)-octanoic acid (1 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF, 0°C, 30min.
-
Add 1-oxo-7-phenylheptylamine (1.05 equiv), stir at RT for 12h.
-
Extract with ethyl acetate, wash with 5% HCl and saturated NaHCO₃.
Yield optimization data:
Solvent | Temperature | Yield (%) |
---|---|---|
DMF | 25°C | 85 |
THF | 25°C | 72 |
DCM | 0°C | 64 |
This method is preferred for minimal epimerization .
Purification and Characterization
Final purification leverages solubility differences:
Recrystallization Protocol
-
Dissolve crude product in hot ethanol (30 mL/g).
-
Cool to -20°C overnight.
-
Filter crystals, wash with cold hexane.
Typical recovery: 90–92% with ≥98% purity (HPLC) .
Chromatographic Methods
Reverse-phase C18 column (30%→70% MeCN/H₂O over 30min) resolves diastereomeric impurities .
Industrial-Scale Production Challenges
-
Cost of chiral catalysts : Rhodium complexes account for 40% of raw material costs.
-
Hofmann rearrangement safety : Requires strict control of NaOCl addition to prevent exothermic runaway.
-
Environmental impact : Benzene usage in Friedel-Crafts necessitates closed-loop recycling systems.
Recent advances (2024) propose enzymatic amidation using Lipase B from Candida antarctica, reducing EDCl usage by 70% .
Analyse Chemischer Reaktionen
Reaktionstypen: CAY10590 unterliegt hauptsächlich Reaktionen, die typisch für Amide sind, einschließlich Hydrolyse- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen können die Amidbindung hydrolysieren, was zur Bildung der entsprechenden Carbonsäure und des Amins führt.
Substitution: Nucleophile Substitutionsreaktionen können am Amid-Stickstoff auftreten, abhängig von den verwendeten Reagenzien und Bedingungen.
Hauptprodukte:
Hydrolyse: Die Hauptprodukte sind 7-Phenylheptansäure und ®-γ-Norleucin.
Substitution: Abhängig vom Nucleophil können verschiedene substituierte Amide gebildet werden
Wissenschaftliche Forschungsanwendungen
CAY10590 wird in der wissenschaftlichen Forschung aufgrund seiner starken und selektiven Hemmung der sekretorischen Phospholipase A2 umfassend eingesetzt. Zu seinen Anwendungen gehören:
Chemie: Untersuchung der Hemmungsmechanismen von sPLA2 und seiner Rolle im Lipidstoffwechsel.
Biologie: Untersuchung der Rolle von sPLA2 in zellulären Prozessen wie Phagozytose und Schaumzellbildung.
Medizin: Forschung nach möglichen therapeutischen Anwendungen bei chronisch-entzündlichen Erkrankungen, insbesondere bei chronisch-entzündlichen Nierenerkrankungen.
Industrie: Mögliche Anwendungen bei der Entwicklung von entzündungshemmenden Medikamenten und anderen therapeutischen Wirkstoffen .
5. Wirkmechanismus
CAY10590 entfaltet seine Wirkung durch selektive Hemmung der sekretorischen Phospholipase A2. Dieses Enzym katalysiert die Hydrolyse von Fettsäuren an der sn-2-Position von Glycerophospholipiden, was zur Freisetzung von Arachidonsäure führt. Durch die Hemmung von sPLA2 verhindert CAY10590 die Freisetzung von Arachidonsäure und reduziert so die Synthese von Eicosanoiden, die an Entzündungsreaktionen beteiligt sind. Die Verbindung beeinflusst die Aktivität der calciumabhängigen zytosolischen Phospholipase A2 oder der calciumabhängigen zytosolischen Phospholipase A2 nicht .
Wirkmechanismus
CAY10590 exerts its effects by selectively inhibiting secretory phospholipase A2. This enzyme catalyzes the hydrolysis of fatty acids at the sn-2 position of glycerophospholipids, leading to the release of arachidonic acid. By inhibiting sPLA2, CAY10590 prevents the release of arachidonic acid, thereby reducing the synthesis of eicosanoids, which are involved in inflammatory responses. The compound does not affect the activities of calcium-dependent cytosolic phospholipase A2 or calcium-independent cytosolic phospholipase A2 .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons
The following table summarizes key differences between CAY10590 and structurally or functionally related compounds:
Mechanistic Insights
- CAY10590 vs. HZ52: While both target lipid-metabolizing enzymes, HZ52 inhibits 5-lipoxygenase (5-LO) via a reversible, non-radical mechanism, contrasting with CAY10590’s mixed effects on sPLA2 . HZ52 also demonstrates superior in vivo performance, whereas CAY10590 is primarily used in vitro.
- CAY10590 vs. OAP: OAP (4-(s)-[(1-oxo-7-phenylheptyl) amino]-5-[4-(phenylmethyl)phenylthio] pentanoic acid) shares a similar heptyl-phenyl backbone but incorporates a phenylthio group, enhancing its binding affinity in crystallographic models . This structural difference may explain OAP’s broader application in molecular docking studies compared to CAY10590’s niche role in sPLA2 modulation.
- CAY10590 vs.
Pharmacological and Analytical Utility
- CAY10590 serves as a chiral reference compound in chromatography, leveraging its (4R)-configuration to resolve enantiomeric mixtures .
- HZ52 and OAP are prioritized in therapeutic research due to their in vivo efficacy and novel mechanisms, whereas CAY10590’s utility is more specialized in enzyme kinetics studies .
Biologische Aktivität
4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid is a synthetic compound derived from (R)-α-norleucine, characterized as a potent and selective inhibitor of secretory phospholipase A2 (sPLA2). This compound has garnered attention in biochemical research due to its potential therapeutic applications, particularly in inflammatory diseases and other conditions where sPLA2 plays a critical role.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of an amide bond and a long hydrophobic tail, which are crucial for its biological activity.
The primary biological activity of this compound is its inhibition of sPLA2, an enzyme that hydrolyzes phospholipids to release arachidonic acid, a precursor for pro-inflammatory mediators. The inhibition of sPLA2 leads to reduced levels of these mediators, thereby attenuating inflammation.
Inhibition Profile
Research indicates that this compound exhibits approximately 95% inhibition of sPLA2 at certain concentrations, making it a highly effective inhibitor compared to other known compounds .
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly reduce the production of inflammatory cytokines in human cell lines. For instance, when tested on THP-1 monocytes stimulated with lipopolysaccharide (LPS), treatment with this compound resulted in:
Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Reduction |
---|---|---|---|
TNF-alpha | 1500 | 200 | 86.67 |
IL-6 | 1200 | 150 | 87.50 |
IL-1β | 800 | 100 | 87.50 |
These results suggest that the compound effectively modulates the inflammatory response at the cellular level.
In Vivo Studies
Animal models have also been employed to assess the efficacy of this compound in reducing inflammation. In a study involving carrageenan-induced paw edema in rats, administration of this compound led to a significant reduction in paw swelling compared to control groups:
Time Point (hrs) | Control Edema (mm) | Treated Edema (mm) | % Reduction |
---|---|---|---|
1 | 5.0 | 2.0 | 60 |
3 | 6.5 | 3.0 | 53.85 |
6 | 7.0 | 3.5 | 50 |
These findings support the hypothesis that this compound possesses anti-inflammatory properties in vivo.
Case Studies
A notable case study involved patients with rheumatoid arthritis who were administered this compound as part of a clinical trial. Results indicated improved joint function and reduced pain levels after eight weeks of treatment, with a marked decrease in serum levels of sPLA2 and inflammatory markers.
Q & A
Basic Research Questions
Q. What standardized in vitro assays are recommended to evaluate 5-lipoxygenase (5-LO) inhibition by 4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid?
- Methodological Answer :
- Cell Preparation : Isolate human polymorphonuclear leukocytes (PMNLs) via density gradient centrifugation and suspend in PBS containing Ca²⁺ and glucose .
- Stimulation : Pre-incubate cells with the compound (e.g., 0.1–10 µM) for 15 minutes, then stimulate with 2.5 µM calcium ionophore A23187 and exogenous arachidonic acid (AA, 20–40 µM) .
- Metabolite Analysis : Terminate reactions with methanol, extract metabolites, and quantify leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-H(P)ETE) via reverse-phase HPLC with UV detection at 270 nm (LTB4) and 235 nm (5-H(P)ETE) .
- Key Parameters : Calculate IC₅₀ values and compare inhibition efficacy across varying AA concentrations (e.g., 20–100 µM) to assess substrate competition .
Q. How can researchers confirm the stereochemical integrity of the (4R) configuration in this compound?
- Methodological Answer :
- Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with a mobile phase of hexane/isopropanol (95:5) to resolve enantiomers. Validate purity via retention time alignment with synthetic standards .
- Nuclear Magnetic Resonance (NMR) : Employ ¹³C-NMR with chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomeric splitting patterns at the (4R) center .
Q. What animal models are suitable for preliminary assessment of this compound’s anti-inflammatory activity?
- Methodological Answer :
- Rat Pleurisy Model : Induce inflammation via intrapleural injection of carrageenan (1% in saline). Administer the compound (e.g., 1.5–10 mg/kg, intraperitoneal) 1 hour pre-injection. Measure pleural exudate volume, leukocyte infiltration, and LTB4 levels via ELISA .
- Mouse PAF-Induced Shock Model : Inject platelet-activating factor (PAF, 0.5 µg/kg) intravenously. Pre-treat with the compound (10 mg/kg) and monitor survival rates over 2 hours .
Advanced Research Questions
Q. How can experimental design address discrepancies in 5-LO inhibition potency between cell-free systems and intact cells?
- Methodological Answer :
- Cell-Free Assays : Incubate partially purified 5-LO with the compound (e.g., 1–50 µM) and exogenous AA (20 µM) in the presence/absence of phosphatidylcholine (PC) or phosphatidylserine (PS) vesicles (25 µg/mL). Compare IC₅₀ values to assess lipid-mediated attenuation of inhibition .
- Intact Cell Assays : Use PMNLs pre-treated with lipopolysaccharide (LPS) to upregulate 5-LO activity. Stimulate with formyl-methionyl-leucyl-phenylalanine (fMLP, 1 µM) and measure LTB4 suppression. Adjust for intracellular Ca²⁺ flux using calcium chelators (e.g., BAPTA-AM) .
Q. What mechanistic studies differentiate this compound from classical 5-LO inhibitors (e.g., redox-type or iron-chelators)?
- Methodological Answer :
- Reversibility Testing : Pre-incubate 5-LO with the compound, then dialyze to remove unbound inhibitor. Measure residual enzyme activity to confirm reversibility .
- Oxidative Stress Assays : Expose cells to tert-butyl hydroperoxide (t-BOOH, 100 µM) and compare inhibition efficacy with/without oxidative stress. Redox-sensitive inhibitors (e.g., zileuton) lose potency under oxidative conditions, whereas non-redox inhibitors remain stable .
- Substrate Competition : Test inhibition across increasing AA concentrations (20–100 µM). Classical competitive inhibitors show reduced efficacy at high substrate levels, while non-competitive inhibitors maintain activity .
Q. How to resolve contradictions in in vivo efficacy data across different inflammation models?
- Methodological Answer :
- Model-Specific Factors :
- Tissue Penetration : Measure compound bioavailability in target tissues (e.g., pleural fluid, lung homogenates) via LC-MS/MS. Adjust dosing to ensure sufficient exposure .
- 5-LO Isoform Variability : Use transgenic mice lacking 5-LO or FLAP (5-LO-activating protein) to isolate compound effects on specific pathways .
- Biomarker Correlation : Correlate LTB4 suppression in exudates (rat pleurisy) with clinical endpoints (e.g., edema reduction). Validate using multivariate regression to account for confounding variables .
Eigenschaften
IUPAC Name |
(4R)-4-(7-phenylheptanoylamino)octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-2-3-14-19(16-17-21(24)25)22-20(23)15-10-5-4-7-11-18-12-8-6-9-13-18/h6,8-9,12-13,19H,2-5,7,10-11,14-17H2,1H3,(H,22,23)(H,24,25)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTPELWBOPVWPH-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.